2-Chlorohexanoyl chloride CAS 43056-19-5 properties
2-Chlorohexanoyl chloride CAS 43056-19-5 properties
The following technical guide provides an in-depth analysis of 2-Chlorohexanoyl chloride (CAS 43056-19-5) , designed for researchers in medicinal chemistry and process development.
CAS: 43056-19-5 | Formula: C₆H₁₀Cl₂O | MW: 169.05 g/mol [1][2][3][4]
Executive Summary
2-Chlorohexanoyl chloride is a bifunctional electrophilic building block characterized by an acyl chloride moiety and an
Physicochemical Profile
Experimental physical data for this specific isomer is scarce in public registries compared to its non-chlorinated parent. The values below represent a synthesis of available experimental data and high-confidence predicted values based on structural analogues (e.g., 2-chloropropionyl chloride, hexanoyl chloride).
| Property | Value / Description | Note |
| Appearance | Colorless to yellow liquid | Tends to darken upon storage due to trace HCl evolution.[3][4] |
| Boiling Point | ~75–85 °C @ 10–15 mmHg (Est.)[3] | Predicted.[3][5][6] Parent hexanoyl chloride boils at 150°C (atm).[3] The |
| Density | ~1.15 – 1.20 g/mL | Predicted.[3] Denser than hexanoyl chloride (0.96 g/mL) due to halogenation.[3] |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water and alcohols. |
| Refractive Index | Predicted.[3] | |
| Stability | Moisture Sensitive; Corrosive | Hydrolyzes to 2-chlorohexanoic acid and HCl gas.[3][4] |
Synthesis & Manufacturing Protocols
The most reliable laboratory-scale synthesis involves the activation of 2-chlorohexanoic acid.[3][4] Direct chlorination of hexanoyl chloride is possible but often yields a mixture of isomers (2-, 3-, and 4-chloro) unless specific catalytic conditions are employed.[3][4]
Primary Route: Thionyl Chloride Activation
This method is preferred for its high regioselectivity, preserving the
Reagents:
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude moisture.[3]
-
Addition: Charge 2-chlorohexanoic acid. Add
dropwise at room temperature.[6] Add catalytic DMF to form the Vilsmeier-Haack intermediate, which accelerates the reaction.[3] -
Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor gas evolution (SO₂ and HCl).[3]
-
Workup: Once gas evolution ceases, remove excess
under reduced pressure. -
Purification: Distill the residue under vacuum (approx. 10–15 mmHg) to obtain the pure acid chloride as a clear oil.
Synthesis Pathway Diagram
Figure 1: Synthetic route from hexanoic acid precursors to the target acid chloride.
Reactivity & Mechanistic Insights[3][4]
2-Chlorohexanoyl chloride possesses two distinct electrophilic sites:
-
Carbonyl Carbon (Hard Electrophile): Highly reactive toward nucleophiles (amines, alcohols, thiols).[3] Reaction here is fast and typically occurs at -10°C to 0°C.[3][4]
-
-Carbon (Soft Electrophile): The C-Cl bond is activated by the adjacent carbonyl.[3][4] While less reactive than the acyl chloride, it is susceptible to
substitution, particularly after the carbonyl has been derivatized (e.g., to an amide).[3]
Chemo-Selectivity Challenges
When reacting with bifunctional nucleophiles (e.g., amino alcohols), the acyl chloride reacts first.[3] To substitute the
Reactivity Workflow Diagram
Figure 2: Divergent reactivity pathways.[3][4] Pathway A is the most common route for generating pharmaceutical intermediates.[3]
Applications in Drug Development[4]
Peptidomimetics and Modified Amino Acids
The 2-chlorohexanoyl scaffold serves as a precursor to norleucine (2-aminohexanoic acid) derivatives.[3][4] By reacting the acid chloride with a protecting group or resin-bound amine, followed by displacement of the chloride with an azide (and subsequent reduction) or an amine, researchers can introduce non-natural amino acid side chains into peptide backbones.[3]
Synthesis of Thiazole Scaffolds
As demonstrated in recent medicinal chemistry patents, 2-chlorohexanoyl chloride is used to acylate aminothiazoles.[3]
-
Case Study: Reaction with ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Mechanism: The exocyclic amine attacks the acyl chloride to form the amide.[3] The
-chloro group remains intact, available for further cyclization or substitution to tune lipophilicity ( for the chain).[3] -
Relevance: This generates lipophilic tails on heteroaromatic cores, a common strategy to improve membrane permeability in kinase inhibitors.[3]
Suzuki-Miyaura Cross-Coupling
Recent advances in nickel catalysis allow for the cross-coupling of unactivated alkyl chlorides.[3][4][7] The
Handling, Stability & Safety
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3]
| Hazard Class | Protocol |
| Corrosivity | Reacts with skin moisture to produce HCl.[3][4] Wear butyl rubber gloves, face shield, and chemical apron. |
| Inhalation | Lachrymator. Handle strictly in a functioning fume hood.[3] Vapors are heavier than air and can accumulate. |
| Storage | Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress causes hydrolysis and pressure buildup in the container.[3] |
| Spill Cleanup | Do not use water.[3] Absorb with dry sand or vermiculite. Neutralize with sodium bicarbonate solid before disposal.[3] |
References
-
GuideChem. (2025).[3] Hexanoyl chloride, 2-chloro- Properties and Suppliers. Retrieved from [3][4]
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 6-Chlorohexanoyl chloride (Isomer Analogue Safety Data). Retrieved from
-
Massachusetts Institute of Technology (MIT). (2010).[3] Nickel-Catalyzed Suzuki-Miyaura Reactions of Unactivated Alkyl Chlorides. DSpace@MIT. Retrieved from [3][4]
-
Ambeed. (2024). Synthesis of Thiazole Derivatives using 2-Chlorohexanoyl Chloride. Retrieved from [3][4]
-
PubChem. (2025).[3][8] Compound Summary: Hexanoyl Chloride (Parent Compound Data). Retrieved from [3][4]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Ethyl 2-amino-4-methylthiazole-5-carboxylate | EMTC | Thiazoles | Ambeed.com [ambeed.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
